molecular formula C18H14 B11875184 3H,3'H-(1,1')Biindenyl CAS No. 7530-35-0

3H,3'H-(1,1')Biindenyl

Cat. No.: B11875184
CAS No.: 7530-35-0
M. Wt: 230.3 g/mol
InChI Key: WUCGLJIGGDJNCY-UHFFFAOYSA-N
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Description

3H,3’H-(1,1’)Biindenyl is an organic compound with the molecular formula C18H14 It is a unique structure consisting of two indene units connected via a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,3’H-(1,1’)Biindenyl typically involves the coupling of two indene molecules. One common method is the palladium-catalyzed coupling reaction, where indene is reacted with a palladium catalyst under specific conditions to form the biindenyl structure . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 3H,3’H-(1,1’)Biindenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3H,3’H-(1,1’)Biindenyl.

Chemical Reactions Analysis

Types of Reactions

3H,3’H-(1,1’)Biindenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the biindenyl structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the biindenyl structure.

Scientific Research Applications

3H,3’H-(1,1’)Biindenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3H,3’H-(1,1’)Biindenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions. Additionally, the biindenyl structure can interact with biological macromolecules, potentially affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound of 3H,3’H-(1,1’)Biindenyl, consisting of a single indene unit.

    Naphthalene: A similar aromatic hydrocarbon with a fused ring structure.

    Biphenyl: Another compound with two aromatic rings connected by a single bond.

Uniqueness

3H,3’H-(1,1’)Biindenyl is unique due to its biindenyl structure, which imparts distinct chemical and physical properties. Unlike indene, which has a single ring, 3H,3’H-(1,1’)Biindenyl has two connected rings, providing additional sites for chemical modification. Compared to naphthalene and biphenyl, the biindenyl structure offers different electronic and steric properties, making it valuable in specific applications.

Properties

CAS No.

7530-35-0

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

3-(3H-inden-1-yl)-1H-indene

InChI

InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2

InChI Key

WUCGLJIGGDJNCY-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)C3=CCC4=CC=CC=C43

Origin of Product

United States

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